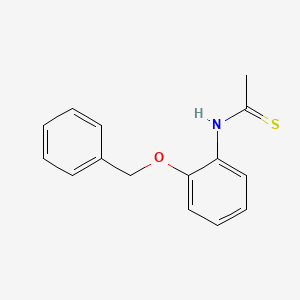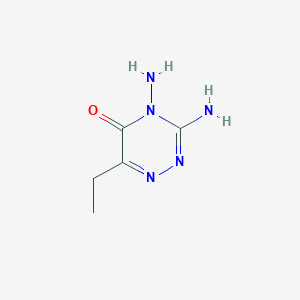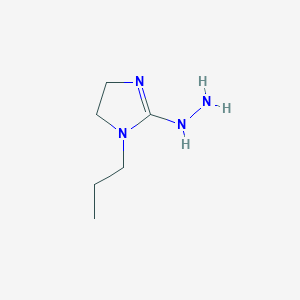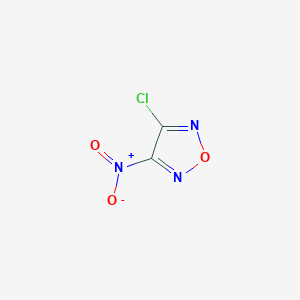![molecular formula C36H24N2 B13104408 5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)
5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound belonging to the class of fused-ring carbazole derivatives. These compounds are known for their extended π-electron systems, good thermal stability, and tunable frontier orbital energies, making them highly valuable in various electronic applications .
Preparation Methods
The synthesis of 5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed reactions, such as intermolecular amination and intramolecular direct arylation . These reactions are often carried out under controlled conditions, including specific temperatures and the presence of catalysts like palladium or copper .
Chemical Reactions Analysis
5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized carbazole derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of advanced materials with unique electronic properties . In industry, it is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. The compound’s extended π-electron system allows it to participate in electron transfer processes, which are crucial for its function in electronic devices . Additionally, its ability to undergo various chemical reactions enables it to interact with biological molecules, making it useful in medicinal applications .
Comparison with Similar Compounds
Similar compounds to 5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole include other fused-ring carbazole derivatives such as indolocarbazole, indenocarbazole, benzofurocarbazole, benzothienocarbazole, and diindolocarbazole . These compounds share similar electronic properties but differ in their specific molecular structures and functional groups, which can affect their stability, reactivity, and applications .
Properties
Molecular Formula |
C36H24N2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
5-phenyl-11-(3-phenylphenyl)indolo[3,2-b]carbazole |
InChI |
InChI=1S/C36H24N2/c1-3-12-25(13-4-1)26-14-11-17-28(22-26)38-34-21-10-8-19-30(34)32-23-35-31(24-36(32)38)29-18-7-9-20-33(29)37(35)27-15-5-2-6-16-27/h1-24H |
InChI Key |
BZFGYJPKNQBZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione](/img/structure/B13104326.png)

![(E)-2-(2,4-Dichlorophenoxy)-N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13104332.png)




![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)

![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)



